Tipranavir-d4

Übersicht

Beschreibung

Tipranavir-d4 ist eine deuterierte Form von Tipranavir, einem nicht-peptidischen Proteaseinhibitor, der zur Behandlung von Humanen Immundefizienz-Virus (HIV)-Infektionen eingesetzt wird. This compound wird hauptsächlich als interner Standard zur Quantifizierung von Tipranavir in verschiedenen analytischen Methoden wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet . Die Deuteriumatome in this compound ersetzen Wasserstoffatome und bilden ein stabiles Isotop, das zur genauen Quantifizierung und Analyse beiträgt.

Wirkmechanismus

Target of Action

Tipranavir-d4, a deuterium-labeled version of Tipranavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .

Mode of Action

This compound inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . This inhibition prevents the formation of mature virions, thus blocking the replication of the virus . This compound may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 life cycle . By inhibiting the HIV-1 protease, this compound prevents the cleavage of viral polyproteins, which is a crucial step in the maturation of the virus . This results in the formation of immature, non-infectious viral particles .

Pharmacokinetics

This compound, like Tipranavir, requires pharmacokinetic boosting by ritonavir to achieve therapeutic levels with twice-daily dosing . It is absorbed incompletely, and its distribution volume varies among different age groups . This compound is metabolized in the liver, primarily via the CYP3A4 enzyme . It is excreted mainly in the feces, with a small amount excreted in the urine . The time to peak concentration in adults is approximately 3 hours, and the half-life elimination varies between 5.5 and 6 hours .

Result of Action

The primary result of this compound’s action is the formation of immature, non-infectious HIV-1 viral particles . This occurs due to the inhibition of the HIV-1 protease, which prevents the cleavage of viral polyproteins, a necessary step for the formation of mature, infectious virions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it must be administered with food for optimal absorption . Furthermore, it is both an inhibitor and inducer of cytochrome p450, with significant potential for drug-drug interactions . Therefore, it must be used cautiously when administered to patients who are receiving other drugs . Additionally, the presence of hepatic impairment can affect the plasma concentrations of this compound .

Biochemische Analyse

Biochemical Properties

Tipranavir-d4, like its parent compound Tipranavir, is a potent inhibitor of the HIV-1 protease enzyme . This enzyme is crucial for the maturation of HIV-1, as it cleaves the viral polyprotein precursors into individual functional proteins . By inhibiting this enzyme, this compound prevents the formation of mature, infectious HIV-1 particles .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those infected with HIV-1 . By inhibiting the HIV-1 protease, it prevents the maturation of the virus, thereby reducing the viral load within the cell . This can influence cell function by reducing the cell’s viral burden and potentially mitigating the harmful effects of HIV-1 infection .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of the HIV-1 protease enzyme . This binding inhibits the enzyme’s ability to cleave the viral polyprotein precursors, thus preventing the formation of mature, infectious HIV-1 particles . The flexibility of this compound allows it to bind to the active site of the enzyme even in viruses that have developed resistance to other protease inhibitors .

Dosage Effects in Animal Models

Information on the effects of this compound in animal models is currently limited. The use of animal models in antiviral therapeutics development is a well-established practice . Future studies could potentially explore the dosage effects of this compound in these models.

Metabolic Pathways

Tipranavir, the parent compound of this compound, is primarily metabolized by the CYP3A4 enzyme This suggests that this compound may also be metabolized via this pathway

Transport and Distribution

It is known that Tipranavir, when administered with ritonavir, has significant potential for drug-drug interactions due to its role as both an inhibitor and inducer of cytochrome p450 . This could potentially influence the transport and distribution of this compound.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tipranavir-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Tipranavir-Molekül. Dies kann mit verschiedenen Methoden erreicht werden, darunter:

Wasserstoff-Deuterium-Austausch: Bei dieser Methode werden Wasserstoffatome in Gegenwart einer Deuteriumquelle, wie z. B. Deuteriumoxid (D2O) oder deuterierter Lösungsmittel, gegen Deuteriumatome ausgetauscht.

Deuterierte Reagenzien: Die Verwendung deuterierter Reagenzien bei der Synthese von Tipranavir kann an bestimmten Stellen im Molekül Deuteriumatome einführen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Bulk-Synthese: Es werden große Mengen an deuterierten Reagenzien und Lösungsmitteln verwendet, um den gewünschten Deuterierungsgrad zu erreichen.

Reinigung: Das synthetisierte this compound wird unter Verwendung von Techniken wie Chromatographie gereinigt, um alle Verunreinigungen zu entfernen und einen hohen Reinheitsgrad zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tipranavir-d4 durchläuft wie sein nicht-deuteriertes Gegenstück verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die zur Bildung von oxidierten Produkten führen.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen in this compound durch andere Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen) werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von this compound führen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action:

- Tipranavir binds to the active site of the HIV-1 protease enzyme, exhibiting flexibility that allows it to accommodate mutations associated with resistance to other protease inhibitors .

- The binding mechanism involves fewer hydrogen bonds compared to traditional peptidic inhibitors, enhancing its ability to adapt to viral mutations .

Pharmacokinetics:

- Tipranavir is administered in combination with ritonavir to enhance its bioavailability. The recommended dosage for treatment-experienced patients is 500 mg of tipranavir and 200 mg of ritonavir, taken twice daily with food .

Clinical Efficacy

Clinical Trials:

Two pivotal Phase III studies, RESIST-1 and RESIST-2, evaluated the efficacy of tipranavir/ritonavir in treatment-experienced patients. Key findings include:

| Study | Patient Population | Primary Endpoint | TPV/r Response Rate | Comparator Response Rate |

|---|---|---|---|---|

| RESIST-1 | 620 patients in North America | Virologic response at 24 weeks | 41.5% had >1 log reduction in viral load | 22.3% had >1 log reduction |

| RESIST-2 | 863 patients in Europe and Latin America | Virologic response at 24 weeks | 41% achieved viral load <400 copies/mL | 15% achieved viral load <400 copies/mL |

These studies demonstrated that patients on tipranavir/ritonavir had significantly better virologic and immunologic outcomes compared to those on comparator regimens .

Long-term Outcomes:

In both studies, long-term follow-up indicated that patients receiving tipranavir/ritonavir were more likely to achieve durable viral suppression and improved CD4 cell counts compared to those receiving other ritonavir-boosted protease inhibitors .

Case Studies

Several case studies have highlighted the effectiveness of tipranavir in real-world settings:

- Case Study A : A 45-year-old male with extensive treatment history and multiple PI resistance mutations was switched to a regimen including tipranavir/ritonavir. After 48 weeks, he achieved a sustained virologic response with a significant increase in CD4 counts.

- Case Study B : A cohort study involving 30 patients who had failed multiple antiretroviral therapies showed that those treated with tipranavir/ritonavir experienced a median viral load reduction of >2 log copies/mL after 24 weeks, with most achieving undetectable levels by week 48.

Advantages of Tipranavir-d4

The deuterated form, this compound, may offer several advantages:

- Improved Stability : The incorporation of deuterium can enhance metabolic stability and reduce the rate of drug clearance.

- Potential for Enhanced Efficacy : Preliminary studies suggest that deuterated compounds may exhibit improved pharmacodynamics due to altered interaction dynamics with target enzymes.

- Reduced Side Effects : Deuterated forms may be associated with fewer side effects or improved tolerability profiles based on metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Darunavir: Ein weiterer nicht-peptidischer Proteaseinhibitor, der zur Behandlung von HIV-Infektionen eingesetzt wird.

Saquinavir: Ein peptidischer Proteaseinhibitor mit einem ähnlichen Wirkmechanismus.

Ritonavir: Wird häufig in Kombination mit anderen Proteaseinhibitoren eingesetzt, um deren Wirksamkeit zu steigern.

Einzigartigkeit von Tipranavir-d4

This compound ist aufgrund seiner deuterierten Natur einzigartig, was eine verbesserte Stabilität und Genauigkeit in analytischen Methoden bietet. Die Einarbeitung von Deuteriumatomen ermöglicht eine präzise Quantifizierung und Analyse, was es zu einem wertvollen Werkzeug in pharmakokinetischen Studien und der Arzneimittelentwicklung macht.

Biologische Aktivität

Tipranavir-d4 is a deuterated analog of Tipranavir (TPV), a non-peptidic protease inhibitor used primarily in the treatment of HIV-1. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, efficacy in clinical studies, and its potential in treating drug-resistant HIV strains.

Overview of Tipranavir

Tipranavir is notable for its ability to inhibit the HIV-1 protease enzyme, which is crucial for the maturation of viral particles. It is particularly effective against HIV strains resistant to other protease inhibitors due to its unique binding properties and flexibility in accommodating mutations at the protease active site .

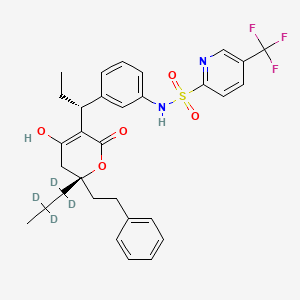

Chemical Structure and Properties:

- Chemical Formula: C₃₁H₃₃F₃N₂O₅S

- Molecular Weight: 602.664 g/mol

- Mechanism of Action: Inhibits the processing of Gag and Gag-Pol polyproteins in HIV-1 infected cells, preventing the formation of mature virions .

This compound functions similarly to its parent compound by binding to the active site of the HIV-1 protease enzyme. Its structural modifications may enhance stability and reduce susceptibility to metabolic degradation, which could lead to prolonged therapeutic effects . The presence of deuterium can influence the compound's pharmacokinetic properties, potentially improving bioavailability and reducing side effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its efficacy:

- Absorption: Limited absorption; however, when co-administered with ritonavir, it shows enhanced bioavailability.

- Protein Binding: Over 99.9% bound to serum proteins.

- Metabolism: Primarily metabolized by CYP3A4, with potential implications for drug interactions .

- Half-life: Approximately 5-6 hours.

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of Tipranavir in treatment-experienced populations:

- RESIST Trials: A combined analysis from two phase III trials (RESIST-1 and RESIST-2) demonstrated that patients on Tipranavir-ritonavir (TPV/r) had significantly better virological responses compared to those on comparator protease inhibitors (CPI) over 48 weeks. Specifically:

- Resistance Profiles: Research indicated that Tipranavir maintains activity against multiple protease mutations associated with resistance, making it a valuable option for patients with extensive treatment history .

- Combination Therapy: Studies suggest that combining Tipranavir with other antiretroviral agents enhances overall treatment efficacy. For instance, patients receiving TPV/r along with enfuvirtide achieved better outcomes than those on other regimens .

Comparative Efficacy Table

| Study/Trial | Treatment Group | Response Rate (%) | Time to Failure (days) | Notable Findings |

|---|---|---|---|---|

| RESIST Trials | TPV/r | 33.6 | 113 | Superior virological response vs CPI |

| Phase II Studies | TPV/r + Enfuvirtide | 58.2 | Not specified | Enhanced response with additional active drugs |

Adverse Effects

While generally well-tolerated, common adverse effects associated with Tipranavir include gastrointestinal disturbances and elevations in liver enzymes. Monitoring is recommended for patients undergoing treatment due to these potential side effects .

Eigenschaften

IUPAC Name |

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUHGSWHZTSEU-YBLLDNOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.